3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol
CAS No.:
Cat. No.: VC16478178
Molecular Formula: C8H5Br2F3O
Molecular Weight: 333.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Br2F3O |
|---|---|
| Molecular Weight | 333.93 g/mol |
| IUPAC Name | 1-(3,5-dibromophenyl)-2,2,2-trifluoroethanol |
| Standard InChI | InChI=1S/C8H5Br2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H |
| Standard InChI Key | FTOSBTFZJNBYMP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C(C(F)(F)F)O |
Introduction
Structural and Physicochemical Properties
3,5-Dibromo-alpha-(trifluoromethyl)benzyl alcohol (molecular formula: C₈H₅Br₂F₃O) features a benzyl alcohol backbone substituted with two bromine atoms at the 3- and 5-positions and a trifluoromethyl (-CF₃) group at the alpha position relative to the hydroxyl group. Its molecular weight is 333.93 g/mol, and it typically presents as a white to off-white crystalline solid with limited water solubility but high solubility in polar organic solvents such as dichloromethane or tetrahydrofuran.
Key physicochemical parameters include:
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Melting point: 52–56 °C
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Boiling point: ~40 °C at 0.5 mmHg
The electron-withdrawing effects of the bromine and trifluoromethyl groups significantly influence the compound’s acidity and reactivity. For instance, the hydroxyl group’s pKa is lower than that of unsubstituted benzyl alcohol due to the inductive effects of the electronegative substituents, enhancing its susceptibility to nucleophilic substitution or oxidation reactions.
Synthesis Methodologies
The synthesis of 3,5-Dibromo-alpha-(trifluoromethyl)benzyl alcohol typically involves multi-step halogenation and functionalization processes. While detailed protocols are scarce in publicly available literature, general approaches include:
Bromination of Trifluoromethyl-Substituted Precursors
A common strategy involves brominating a pre-functionalized benzyl alcohol derivative. For example, alpha-(trifluoromethyl)benzyl alcohol may undergo electrophilic aromatic substitution using bromine (Br₂) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The positions of bromination (3 and 5) are dictated by the directing effects of the existing substituents.
Reduction of Carbonyl Intermediates
Alternative routes may involve reducing a ketone precursor, such as 3,5-dibromo-alpha-(trifluoromethyl)acetophenone, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method ensures high regioselectivity and yield under controlled conditions.
Applications in Organic Synthesis and Materials Science
The compound’s unique structure makes it a versatile intermediate in several domains:
Pharmaceutical Intermediate
The trifluoromethyl group is a common motif in drug design due to its metabolic stability and lipophilicity. 3,5-Dibromo-alpha-(trifluoromethyl)benzyl alcohol could serve as a precursor for bioactive molecules, particularly kinase inhibitors or antimicrobial agents.
Ligand Design in Coordination Chemistry
The hydroxyl and halogen groups enable coordination to metal centers, making the compound a candidate for synthesizing catalysts or metal-organic frameworks (MOFs). For example, its bromine atoms may participate in Suzuki-Miyaura cross-coupling reactions when complexed with palladium.
Polymer Science
Incorporating this compound into polymer backbones could enhance thermal stability and flame retardancy due to the presence of bromine, which is often used in flame retardants.
Comparative Analysis with Structural Analogues
The compound’s properties are distinct from related benzyl alcohol derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,5-Bis(trifluoromethyl)benzyl alcohol | C₉H₆F₆O | Higher electronegativity but lower halogenated reactivity |
| 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl alcohol | C₈H₅BrF₃O | Reduced steric hindrance due to single bromine substitution |
| 2-Fluoro-5-nitro-alpha-(trifluoromethyl)benzyl alcohol | C₈H₅F₄NO₃ | Nitro group introduces oxidative instability but enhances electrophilicity |
The dual bromine substitution in 3,5-Dibromo-alpha-(trifluoromethyl)benzyl alcohol enhances its halogen bonding potential compared to mono-halogenated analogues, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions.
Challenges and Future Directions
Current limitations in the application of this compound include:
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Synthetic Complexity: Multi-step synthesis often results in moderate yields, necessitating optimization of catalytic systems or greener solvents.
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Toxicity Profile: Brominated compounds may pose environmental and handling risks, requiring rigorous safety protocols.
Future research could explore:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical use.
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Hybrid Materials: Investigating its incorporation into supramolecular assemblies for advanced material applications.
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